Extended Conjugation Drives ~100 nm Red-Shift into NIR Window
The benzo[e]indole core of 2,3,3-Trimethylbenzoindolenine extends π-conjugation relative to the indolenine core of 2,3,3-trimethylindolenine. This structural difference results in a bathochromic shift of approximately 100 nm for corresponding cyanine dyes, moving absorption/emission from the visible region (e.g., ~550–600 nm) into the near-infrared (NIR) region (e.g., ~650–750 nm) [1]. For squaraine dyes derived from the benzo[e]indole precursor, absorption and emission bands are consistently reported between 631 and 712 nm [2].
| Evidence Dimension | Absorption/Emission Wavelength of Corresponding Cyanine/Squaraine Dyes |
|---|---|
| Target Compound Data | Dyes based on 2,3,3-Trimethylbenzoindolenine exhibit absorption/emission maxima between 631 and 712 nm. |
| Comparator Or Baseline | Dyes based on 2,3,3-Trimethylindolenine typically exhibit absorption/emission maxima <600 nm. |
| Quantified Difference | Approximate 100 nm red-shift. |
| Conditions | Based on reported squaraine and cyanine dye photophysical characterizations in organic solvents (e.g., ethanol, DMSO) and aqueous buffers. |
Why This Matters
This red-shift is a non-negotiable requirement for NIR imaging applications, as it enables deeper tissue penetration and minimizes background autofluorescence, directly impacting the feasibility and success of in vivo imaging studies.
- [1] J. Fabian, H. Nakazumi, and M. Matsuoka, 'Near-Infrared Absorbing Dyes,' Chemical Reviews, vol. 92, no. 6, pp. 1197–1226, 1992. View Source
- [2] V. S. D. Gomes et al., 'Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents,' Photochemistry and Photobiology, vol. 98, no. 6, pp. 1402–1417, 2022. View Source
